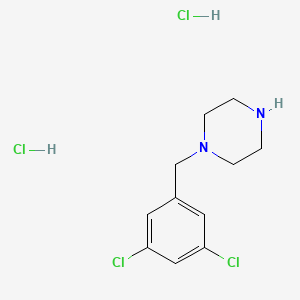

3,5-Dichlorobenzylpiperazine dihydrochloride

説明

特性

IUPAC Name |

1-[(3,5-dichlorophenyl)methyl]piperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl2N2.2ClH/c12-10-5-9(6-11(13)7-10)8-15-3-1-14-2-4-15;;/h5-7,14H,1-4,8H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWFDKNWYKYJEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC(=CC(=C2)Cl)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

In Vitro Pharmacological Profile of 3,5-Dichlorobenzylpiperazine Dihydrochloride: A Privileged Scaffold and Bioactive Modulator

Abstract: As drug discovery pivots toward highly modular and tunable pharmacophores, 3,5-dichlorobenzylpiperazine dihydrochloride (CAS 1365968-80-4) has emerged as a critical chemical entity. While historically recognized within the context of monoaminergic modulation—characteristic of the broader benzylpiperazine (BZP) class—the 3,5-dichloro substitution pattern imparts unique physicochemical properties, notably enhanced lipophilicity and halogen-bonding capabilities. This technical guide synthesizes the in vitro pharmacological profile of 3,5-dichlorobenzylpiperazine, detailing its dual utility as an intrinsic monoamine transporter ligand and as a privileged structural scaffold in the design of tyrosinase inhibitors, Mcl-1 antagonists, and fatty acid amide hydrolase (FAAH) modulators.

Structural Rationale and Physicochemical Causality

The selection of 3,5-dichlorobenzylpiperazine dihydrochloride in in vitro assays is driven by specific structural and thermodynamic advantages:

-

The Piperazine Core: The basic nitrogen atoms of the piperazine ring are protonated at physiological pH, mimicking the cationic amine of endogenous monoamines (e.g., dopamine, serotonin). The dihydrochloride salt formulation is specifically utilized in in vitro settings to maximize aqueous solubility in standard assay buffers (e.g., HEPES, Tris-HCl), preventing compound precipitation during serial dilutions from DMSO stock solutions[1][2].

-

The 3,5-Dichloro Substitution: The addition of electron-withdrawing chlorine atoms at the meta positions of the benzyl ring significantly increases the topological polar surface area (tPSA) and the partition coefficient (LogP). This enhances hydrophobic interactions within deep target binding pockets (such as the BH3 domain of Mcl-1) and alters the target selectivity profile compared to unsubstituted BZP[3][4].

Caption: Multi-target pharmacological utility of the 3,5-dichlorobenzylpiperazine scaffold.

Intrinsic Monoaminergic Activity

Mechanistic Overview

Benzylpiperazines are well-documented substrates and inhibitors of monoamine transporters, including the Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Norepinephrine Transporter (NET)[5][6]. The 3,5-dichloro derivative acts by competitively binding to the orthosteric site of these transporters, effectively blocking the reuptake of synaptic monoamines. The specific halogenation pattern shifts the affinity ratio, often increasing SERT selectivity relative to DAT, a phenomenon observed in related halogenated piperazines (e.g., 3-chlorophenylpiperazine)[4].

Self-Validating Protocol: Competitive Radioligand Binding Assay

To establish the binding affinity ( Ki ) of 3,5-dichlorobenzylpiperazine, a highly controlled radioligand displacement assay is required.

Step-by-Step Methodology:

-

Cell Preparation: Culture HEK293 cells stably expressing human DAT, SERT, or NET. Harvest cells and homogenize in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Radioligand Selection: Use [3H] -WIN35428 for DAT, [3H] -Citalopram for SERT, and [3H] -Nisoxetine for NET.

-

Assay Incubation: In a 96-well plate, combine 50 µL of radioligand (at Kd concentration), 50 µL of 3,5-dichlorobenzylpiperazine dihydrochloride (serial dilutions from 10−10 to 10−4 M), and 100 µL of membrane homogenate (approx. 20 µg protein/well).

-

Internal Controls (Self-Validation):

-

Total Binding (TB): Vehicle only (1% DMSO).

-

Non-Specific Binding (NSB): Define using 10 µM Indatraline (a non-selective monoamine reuptake inhibitor). The assay is only valid if the signal-to-background ratio (TB/NSB) is >5.

-

-

Termination & Detection: Incubate for 2 hours at 25°C to reach equilibrium. Terminate by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer.

-

Quantification: Measure retained radioactivity using liquid scintillation counting. Calculate IC50 via non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Application as a Privileged Scaffold in Targeted Therapeutics

Beyond its intrinsic activity, 3,5-dichlorobenzylpiperazine is a highly sought-after building block for synthesizing complex targeted inhibitors.

A. Tyrosinase Inhibition and Antimicrobial Activity

When conjugated with kojic acid via a one-pot Mannich reaction, the 3,5-dichlorobenzylpiperazine moiety creates highly potent tyrosinase inhibitors (TYRIs)[7][8].

-

Causality: The hydroxymethyl group of the kojic acid core coordinates copper ions in the enzyme's active site. Simultaneously, the 3,5-dichlorobenzylpiperazine tail extends into the adjacent hydrophobic cavity, engaging in critical halogen bonds and π−π stacking with histidine residues, drastically lowering the IC50 compared to kojic acid alone[7][8].

-

Antimicrobial Bonus: These specific derivatives also exhibit significant deformation of the cell wall and membrane in Enterococcus faecalis and inhibit biofilm formation in Candida albicans[8][9].

Caption: High-throughput spectrophotometric workflow for evaluating Tyrosinase inhibition.

B. Mcl-1 Antagonism in Oncology

Myeloid Cell Leukemia 1 (Mcl-1) is an anti-apoptotic protein often overexpressed in human cancers.

-

Causality: Structure-based optimization reveals that compounds bearing 3,5-dichloro substituted phenyl rings exhibit exceptionally high binding affinity to Mcl-1. The 3,5-dichlorophenyl moiety perfectly fills a narrow, hydrophobic cavity formed by residues M231, V249, and M250 in the BH3-domain binding pocket, disrupting Mcl-1/Bim protein-protein interactions and inducing caspase-independent apoptosis[3].

C. Fatty Acid Amide Hydrolase (FAAH) Modulation

Derivatives of piperazine-1-carboxylic acid phenylamides utilizing the 3,5-dichlorobenzylpiperazine scaffold have been patented as potent modulators of FAAH[10][11]. By inhibiting FAAH, these compounds prevent the degradation of anandamide (an endogenous cannabinoid), offering therapeutic potential for anxiety, pain, and spasticity in models of multiple sclerosis[10].

Quantitative Data Synthesis

The following table summarizes the in vitro pharmacological metrics associated with the 3,5-dichlorobenzylpiperazine scaffold across its various applications, demonstrating its superiority or equivalence to standard clinical/experimental controls.

Table 1: In Vitro Quantitative Pharmacological Data for 3,5-Dichlorobenzylpiperazine Derivatives

| Target / Assay | Compound Context | Quantitative Metric ( IC50 / Ki ) | Reference Control |

| Mushroom Tyrosinase | Kojic acid-benzylpiperazine conjugate | Kojic Acid ( )[8] | |

| A375 Melanoma Cell Viability | Halogenated benzylpiperazine derivative | Temozolomide ( )[12] | |

| Mcl-1 Protein Binding | 3,5-dichloro substituted sulfonamide | High Affinity (Sub-micromolar) | ABT-737 (Standard)[3] |

| Monoamine Transporters | Unsubstituted/Halogenated BZP core | (Class average) | Cocaine / Fluoxetine[5] |

Conclusion

3,5-dichlorobenzylpiperazine dihydrochloride is far more than a simple monoaminergic research chemical. As demonstrated by its in vitro profile, the precise positioning of the chlorine atoms combined with the basic piperazine core creates a highly versatile, privileged scaffold. Whether utilized as an intrinsic transporter ligand or as a lipophilic anchor in advanced rational drug design (targeting Mcl-1, FAAH, or Tyrosinase), it remains a critical asset in the medicinal chemist's toolkit. Ensuring the use of the dihydrochloride salt in in vitro methodologies guarantees the solubility and bioavailability required to generate reproducible, high-fidelity pharmacological data.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Page loading... [wap.guidechem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1-(3,5-Dichlorobenzoyl)piperazine | 494778-29-9 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Heterocyclic Compounds as Synthetic Tyrosinase Inhibitors: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. UA89514C2 - Derivatives of 4-(benzyl)-piperazine-1-carboxylic acid phenylamides and related compounds as modulators of fatty acid amide hydrolase for the treatment of anxiety, pain and other states - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Receptor Binding Affinity of 3,5-dichlorobenzylpiperazine dihydrochloride

Foreword for the Research Community

The benzylpiperazine scaffold represents a privileged structure in medicinal chemistry, serving as the foundation for a multitude of pharmacologically active agents targeting the central nervous system. The strategic introduction of substituents onto the benzyl ring profoundly influences the receptor binding profile, dictating both affinity and selectivity. This guide focuses on a specific, yet under-characterized derivative: 3,5-dichlorobenzylpiperazine dihydrochloride. While direct empirical binding data for this precise isomer is not extensively published, this document will leverage established structure-activity relationships (SAR) of closely related dichlorinated analogs to construct a predictive pharmacological profile. Furthermore, we will provide comprehensive, field-proven experimental protocols to enable researchers to empirically determine the receptor binding affinities and functional activities of this compound. Our objective is to furnish the scientific community with a robust framework for investigating 3,5-dichlorobenzylpiperazine, thereby catalyzing new avenues of research and drug development.

The Pharmacological Landscape of Dichlorinated Benzylpiperazines: A Predictive Analysis

The positioning of chlorine atoms on the phenyl ring of benzylpiperazine derivatives is a critical determinant of their interaction with G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors. A comparative analysis of known dichlorophenylpiperazine isomers provides a strong foundation for predicting the likely receptor targets of the 3,5-dichloro derivative.

Structure-Activity Relationship (SAR) Insights from Isomeric Precedent

Studies on various dichlorophenylpiperazine analogs have revealed distinct patterns of receptor affinity and selectivity. For instance, derivatives of 2,3-dichlorophenylpiperazine are well-documented for their high affinity for the dopamine D3 receptor .[1] This structural motif is a key component of several atypical antipsychotics. In contrast, other substitution patterns can shift the affinity towards different receptor subtypes.

Given the electronic and steric properties of the 3,5-dichloro substitution pattern, it is plausible that 3,5-dichlorobenzylpiperazine will exhibit a distinct profile. The meta-positioning of the two chlorine atoms creates a unique electronic environment that will influence the molecule's interaction with receptor binding pockets. While a definitive prediction requires empirical validation, we can hypothesize that this compound may retain some affinity for dopaminergic and serotonergic receptors, with the potential for a unique selectivity profile compared to other isomers.

Synthesis of 3,5-dichlorobenzylpiperazine dihydrochloride

The synthesis of the target compound can be achieved through a multi-step process, likely starting from 3,5-dichlorobenzoic acid. The following is a proposed synthetic route based on established chemical transformations.

Proposed Synthetic Pathway

Caption: Workflow for a radioligand competition binding assay.

Detailed Protocol:

-

Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in a fresh buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [3H]-spiperone for dopamine D2 receptors), and varying concentrations of 3,5-dichlorobenzylpiperazine dihydrochloride. [2][3][4]3. Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to minimize non-specific binding.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay (cAMP Accumulation Assay)

This assay determines whether the compound acts as an agonist or an antagonist at a G-protein coupled receptor that modulates adenylyl cyclase activity (e.g., D1-like receptors which are Gs-coupled, or D2-like receptors which are Gi-coupled).

Detailed Protocol:

-

Cell Culture: Culture cells stably expressing the receptor of interest in a 96-well plate.

-

Compound Treatment: Treat the cells with varying concentrations of 3,5-dichlorobenzylpiperazine dihydrochloride. For antagonist testing, pre-incubate the cells with the test compound before adding a known agonist.

-

Stimulation: Add a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. For agonist testing, proceed to the next step. For antagonist testing, add a known agonist at a concentration that elicits a submaximal response (e.g., EC80).

-

Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

-

Data Analysis: For agonist activity, plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 (potency) and Emax (efficacy). For antagonist activity, plot the inhibition of the agonist-induced cAMP response against the logarithm of the test compound concentration to determine the IC50.

Data Presentation and Interpretation

The quantitative data obtained from the binding and functional assays should be summarized in a clear and concise table for easy comparison.

Table 1: Hypothetical Receptor Binding and Functional Data for 3,5-dichlorobenzylpiperazine dihydrochloride

| Receptor | Binding Affinity (Ki, nM) | Functional Activity | Potency (EC50/IC50, nM) |

| Dopamine D1 | To be determined | To be determined | To be determined |

| Dopamine D2 | To be determined | To be determined | To be determined |

| Dopamine D3 | To be determined | To be determined | To be determined |

| Serotonin 5-HT1A | To be determined | To be determined | To be determined |

| Serotonin 5-HT2A | To be determined | To be determined | To be determined |

| Sigma-1 | To be determined | To be determined | To be determined |

Visualizing a Potential Signaling Pathway

Based on the predicted affinity for dopamine receptors, the following diagram illustrates a simplified signaling pathway for a Gi-coupled dopamine receptor, such as the D2 or D3 receptor.

Caption: Simplified signaling pathway for a Gi-coupled dopamine receptor.

Conclusion: Charting a Path for Future Investigation

This technical guide provides a comprehensive framework for the investigation of 3,5-dichlorobenzylpiperazine dihydrochloride. By leveraging the structure-activity relationships of related compounds, we have formulated a predictive pharmacological profile, suggesting potential interactions with dopaminergic and serotonergic receptors. The detailed synthetic and experimental protocols provided herein offer a clear path for researchers to empirically determine the receptor binding affinities and functional activities of this novel compound. The elucidation of its complete pharmacological profile will not only contribute to a deeper understanding of the SAR of benzylpiperazine derivatives but may also uncover a valuable new tool for CNS research and therapeutic development.

References

- Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 241-259.

-

Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

- Hester, L. D., & Baugh, A. T. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 2269, 137-151.

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

Tanso Biosciences. (n.d.). GPCR Functional Assay Technology. Retrieved from [Link]

- Oueslati, N., et al. (2026, February 20). Signaling Assays for Detection of Human G-protein-coupled Receptors in Yeast. Bio-protocol, 16(4), e1206.

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

Sources

Introduction: The Strategic Importance of the 3,5-Dichlorobenzylpiperazine Scaffold

An In-Depth Technical Guide to the Discovery and Synthesis of 3,5-Dichlorobenzylpiperazine Derivatives

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds.[1] This six-membered heterocycle containing two nitrogen atoms at opposite positions offers a versatile scaffold that can be readily modified to interact with a wide array of biological targets. When combined with a benzyl group, it forms the benzylpiperazine (BZP) pharmacophore, a structure known for its diverse pharmacological effects, including stimulant and euphoric properties.[2][3]

This guide focuses on a specific, strategically important subset: 3,5-dichlorobenzylpiperazine derivatives. The introduction of a dichlorinated benzyl moiety, specifically with chlorine atoms at the 3 and 5 positions, profoundly influences the molecule's physicochemical properties. This substitution pattern can enhance metabolic stability, modulate lipophilicity, and introduce specific electronic effects that can fine-tune binding affinity and selectivity for various biological targets.[4][5] The deliberate placement of these electron-withdrawing groups is a key tactic in drug design, often leading to compounds with enhanced potency and novel mechanisms of action.[4][6]

This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the pharmacological significance of these derivatives and a detailed exploration of their synthetic pathways.

Part 1: Discovery, Biological Activity, and Therapeutic Potential

The journey of 3,5-dichlorobenzylpiperazine derivatives in drug discovery is not one of a single "eureka" moment but rather an evolution, building upon the known activities of the broader piperazine class. Researchers have systematically introduced the 3,5-dichlorobenzyl group to existing pharmacophores to probe structure-activity relationships (SAR) and develop novel therapeutic agents.

Modulation of G Protein-Coupled Receptors (GPCRs)

GPCRs are the largest family of membrane proteins in the human genome and are the targets for a majority of drugs currently in clinical use.[7][8] These receptors transduce extracellular signals into intracellular responses via heterotrimeric G-proteins.[9][10] Arylpiperazine derivatives have a well-documented history of interacting with various GPCRs, particularly dopamine and serotonin receptors, leading to applications in antipsychotic and antidepressant therapies.[11][12] The 3,5-dichlorobenzyl moiety serves as a critical component in optimizing ligand affinity and functional activity at these receptors, influencing the overall therapeutic profile.

Antagonism of Ion Channels: A Focus on T-Type Calcium Channels

Beyond GPCRs, piperazine derivatives have been identified as potent modulators of ion channels. Notably, certain derivatives exhibit blocking action on T-type calcium channels, which are crucial contributors to signaling in the primary afferent pain pathway.[13] This makes them important targets for the development of new analgesics.[13] The diphenylmethyl-piperazine core has been a starting point for developing such inhibitors, and the strategic substitution on the benzyl rings is critical for potency and selectivity.[13][14] While direct examples of 3,5-dichlorobenzyl derivatives as T-type blockers are emerging, the principles of using halogenated aromatic rings to enhance activity against ion channels are well-established in medicinal chemistry.[15]

Emergent Antimicrobial and Anticancer Activities

The versatility of the 3,5-dichlorobenzylpiperazine scaffold extends to other therapeutic areas, including infectious diseases and oncology.

-

Antimicrobial Potential: The rise of multidrug-resistant bacteria necessitates the development of novel antibiotics.[1] Piperazine derivatives have shown a broad spectrum of antimicrobial activities.[1] Specifically, the incorporation of electron-withdrawing groups like chlorine on the benzyl ring has been shown to enhance antibacterial activity.[4] A study on novel analogues targeting Mycobacterium tuberculosis found that a 3,5-dichloro substituted derivative exhibited good inhibitory activity.[16] Furthermore, the 3,5-dichlorobenzyl group itself has been identified as a highly active fragment in the development of new fungicides that target succinate dehydrogenase (SDH).[17]

-

Anticancer Applications: The 2,5-diketopiperazine (DKP) scaffold, a related cyclic peptide structure, has yielded numerous compounds with potent anticancer activity.[18][19] Structure-activity relationship studies have shown that the nature of the benzylidene groups at the 3 and 6 positions is critical. While some studies indicate that electron-withdrawing groups might not always be favorable, the overall substitution pattern plays a complex role in determining cytotoxicity and cell cycle arrest capabilities.[18][19] The 3,5-dichlorobenzyl moiety remains a key building block for creating chemical libraries to explore this potential further.[20][21]

Part 2: Core Synthetic Pathways and Methodologies

The synthesis of 3,5-dichlorobenzylpiperazine derivatives is primarily achieved through two robust and versatile chemical strategies: reductive amination and nucleophilic substitution. The choice of pathway often depends on the availability of starting materials, desired scale, and the specific nature of the final target molecule.

Pathway I: Reductive Amination

Reductive amination is one of the most useful and widely practiced methods for forming C-N bonds.[22] The process involves the reaction of a carbonyl compound (3,5-dichlorobenzaldehyde) with an amine (piperazine) to form an iminium salt intermediate, which is then reduced in situ to the target amine.[22] This one-pot procedure is highly efficient and avoids the isolation of unstable imine intermediates.

Causality and Experimental Choices:

-

Choice of Reducing Agent: A variety of reducing agents can be employed. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for its mildness and tolerance of slightly acidic conditions which can catalyze iminium formation.[23] Stronger reagents like sodium borohydride (NaBH₄) can be used, but may require careful pH control to avoid reducing the starting aldehyde.[22] For large-scale synthesis, catalytic hydrogenation (H₂ with catalysts like Pd/C) is an attractive, cost-effective, and environmentally friendly option.[24]

-

Solvent and Temperature: Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents. The reaction is typically run at room temperature, making it operationally simple.

Pathway II: Nucleophilic Substitution (N-Alkylation)

This classical approach involves the direct alkylation of the piperazine nitrogen with a suitable electrophile, such as 3,5-dichlorobenzyl chloride or bromide. This is a standard SN2 reaction where the nucleophilic secondary amine of piperazine attacks the benzylic carbon, displacing the halide leaving group.

Causality and Experimental Choices:

-

Use of a Base: A mild base like potassium carbonate or sodium carbonate is required to neutralize the hydrohalic acid (HCl or HBr) formed during the reaction.[25] This prevents the protonation of the piperazine starting material, which would render it non-nucleophilic.

-

Control of Reactivity: A key challenge is controlling dialkylation, where both nitrogen atoms of piperazine react. Using a large excess of piperazine can favor mono-alkylation. Alternatively, using a mono-protected piperazine, such as N-Boc-piperazine, ensures that the reaction occurs only at the desired nitrogen. The protecting group can then be removed in a subsequent step.

-

Solvent and Temperature: Polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are ideal as they can solvate the ions involved without interfering with the nucleophile. Heating is often required to drive the reaction to completion.[25]

Comparative Summary of Synthetic Routes

| Feature | Reductive Amination | Nucleophilic Substitution |

| Starting Materials | 3,5-Dichlorobenzaldehyde, Piperazine | 3,5-Dichlorobenzyl Halide, Piperazine |

| Key Reagents | Reducing Agent (e.g., NaBH(OAc)₃) | Weak Base (e.g., K₂CO₃) |

| Primary Advantage | High efficiency, one-pot procedure, good functional group tolerance. | Utilizes readily available benzyl halides. |

| Primary Challenge | Cost/availability of aldehyde vs. halide. | Potential for over-alkylation, requires base. |

| Typical Conditions | Room temperature, aprotic solvent. | Elevated temperature, polar aprotic solvent. |

Detailed Experimental Protocol: Synthesis of 1-(3,5-Dichlorobenzyl)piperazine via Reductive Amination

This protocol is a representative example and serves as a self-validating system. Researchers should always conduct their own risk assessments and optimization studies.

Objective: To synthesize 1-(3,5-dichlorobenzyl)piperazine from 3,5-dichlorobenzaldehyde and piperazine.

Materials:

-

3,5-Dichlorobenzaldehyde (1.0 eq)

-

Piperazine (2.0 eq, using an excess minimizes dialkylation)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3,5-dichlorobenzaldehyde (1.0 eq) and piperazine (2.0 eq). Dissolve the solids in anhydrous dichloromethane (approx. 0.2 M concentration relative to the aldehyde).

-

Stirring: Stir the mixture at room temperature for 30-60 minutes. This allows for the initial formation of the iminium intermediate.

-

Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture in portions over 15-20 minutes. Note: The addition may be slightly exothermic.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 4-12 hours).

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude material can be purified by flash column chromatography on silica gel (using a gradient of DCM/Methanol or DCM/Methanol with 1% NH₄OH) to afford the pure 1-(3,5-dichlorobenzyl)piperazine.

References

-

Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. ResearchGate. [Link]

-

Synthesis and characterization of a disubstituted piperazine derivative with T-type channel blocking action and analgesic properties. PMC. [Link]

-

Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. MDPI. [Link]

-

Clandestine synthesis routes for benzylpiperazine salts. ResearchGate. [Link]

-

Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Chemistry Portal. [Link]

-

Synthesis and T-type calcium channel blocking activity of novel diphenylpiperazine compounds, and evaluation of in vivo analgesic activity. PubMed. [Link]

-

Synthesis and biological evaluation of novel cYY analogues targeting Mycobacterium tuberculosis CYP121A1. PMC. [Link]

-

A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica. [Link]

-

G protein-coupled receptors. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Pharmacology of Allosteric G Protein-Coupled Receptors. News-Medical.Net. [Link]

-

G-Protein-Coupled Receptors – Principles of Pharmacology – Study Guide. Open Education, University of Saskatchewan. [Link]

-

Synthesis of 1-(3,4-dichlorobenzyl)piperazine. PrepChem.com. [Link]

-

Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

-

Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. MDPI. [Link]

-

G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential. NCBI. [Link]

-

Synthesis and in-vitro screening of novel dihydropyrimidine derivatives as potential calcium channel blockers. Der Pharma Chemica. [Link]

-

Editorial: Cell Biology, Physiology and Molecular Pharmacology of G Protein Coupled Receptors. Frontiers in Endocrinology. [Link]

-

Synthesis and Evaluation of 1,4-Dihydropyridine Derivatives with Calcium Channel Blocking Activity. R Discovery. [Link]

-

Synthesis of piperazines. Organic Chemistry Portal. [Link]

-

Synthesis of 3,5-dichlorobenzamide derivatives. ResearchGate. [Link]

-

Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate. [Link]

-

Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. PubMed. [Link]

-

Synthesis of 3,5-dichlorobenzoic acid. PrepChem.com. [Link]

-

Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives. PubMed. [Link]

-

Synthesis and structure-activity relationships of 3,5-disubstituted 4,5-dihydro-6H-imidazo[1,5-a][24][26]benzodiazepin-6-ones at diazepam-sensitive and diazepam-insensitive benzodiazepine receptors. PubMed. [Link]

-

1-(3,5-Dichlorophenyl)piperazine. PubChem. [Link]

-

New cyclopentaquinoline and 3,5-dichlorobenzoic acid hybrids with neuroprotection against oxidative stress for the treatment of Alzheimer's disease. PMC. [Link]

-

Structure–activity relationships of novel antibacterial translation inhibitors: 3,5-Diamino-piperidinyl triazines. ScienceDirect. [Link]

-

Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. MDPI. [Link]

-

Dimeric 3,5-Bis(benzylidene)-4-piperidones: Tumor-Selective Cytotoxicity and Structure-Activity Relationships. MDPI. [Link]

-

Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers. MDPI. [Link]

-

A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. MDPI. [Link]

-

Discovery of novel arylpiperazine-based DA/5-HT modulators as potential antipsychotic agents - Design, synthesis, structural studies and pharmacological profiling. PubMed. [Link]

-

Synthesis and antimicrobial activity of new 3,5-diarylidene-4-piperidone derivatives. ResearchGate. [Link]

-

Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. MDPI. [Link]

-

Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationships of 3,5-disubstituted 4,5-dihydro-6H-imidazo[1,5-a][1,4]benzodiazepin-6-ones at diazepam-sensitive and diazepam-insensitive benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tch.ucsd.edu [tch.ucsd.edu]

- 7. G protein-coupled receptors | | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 14. G-Protein-Coupled Receptors – Principles of Pharmacology – Study Guide [open.lib.umn.edu]

- 10. Frontiers | Editorial: Cell Biology, Physiology and Molecular Pharmacology of G Protein Coupled Receptors [frontiersin.org]

- 11. ijrrjournal.com [ijrrjournal.com]

- 12. Discovery of novel arylpiperazine-based DA/5-HT modulators as potential antipsychotic agents - Design, synthesis, structural studies and pharmacological profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and characterization of a disubstituted piperazine derivative with T-type channel blocking action and analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and T-type calcium channel blocking activity of novel diphenylpiperazine compounds, and evaluation of in vivo analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and biological evaluation of novel cYY analogues targeting Mycobacterium tuberculosis CYP121A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. quod.lib.umich.edu [quod.lib.umich.edu]

- 23. Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization [organic-chemistry.org]

- 24. researchgate.net [researchgate.net]

- 25. prepchem.com [prepchem.com]

- 26. mdpi.com [mdpi.com]

Unraveling the CNS Mechanism of 3,5-Dichlorobenzylpiperazine Dihydrochloride: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the putative mechanism of action of 3,5-dichlorobenzylpiperazine dihydrochloride (DCBP) within the central nervous system (CNS). In the absence of direct pharmacological data for DCBP, this document synthesizes findings from closely related benzylpiperazine and phenylpiperazine analogs to construct a scientifically grounded, hypothetical framework for its action. We project that DCBP functions as a modulator of monoaminergic systems, likely influencing dopamine, serotonin, and norepinephrine pathways. This guide details the inferred molecular interactions, proposes robust in vitro and in vivo experimental protocols for its characterization, and provides the necessary context for researchers and drug development professionals to investigate this compound.

Introduction: The Enigma of 3,5-Dichlorobenzylpiperazine Dihydrochloride

Substituted piperazine derivatives represent a significant class of psychoactive compounds with a wide spectrum of effects on the central nervous system.[1][2] While compounds like benzylpiperazine (BZP), meta-chlorophenylpiperazine (m-CPP), and trifluoromethylphenylpiperazine (TFMPP) have been the subject of considerable research, the specific pharmacological profile of 3,5-dichlorobenzylpiperazine dihydrochloride (DCBP) remains uncharacterized in publicly available literature.

The addition of chlorine atoms to the benzyl ring is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. Therefore, it is reasonable to hypothesize that DCBP possesses significant CNS activity. This guide serves as a foundational resource, postulating a mechanism of action based on the established pharmacology of its structural analogs and providing a clear roadmap for its empirical validation.

Inferred Mechanism of Action: A Multi-Target Monoaminergic Modulator

Based on the known activities of related piperazine compounds, DCBP is likely a mixed-action agent targeting monoamine neurotransmitter systems.[3][4][5] The primary mechanism is anticipated to involve interactions with monoamine transporters and receptors.

Interaction with Monoamine Transporters

Benzylpiperazine (BZP) and its analogs are known to interact with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. BZP itself acts as a releasing agent and reuptake inhibitor, with a preference for dopaminergic and noradrenergic systems over serotonergic ones.[4][6][7] This action increases the synaptic concentration of these neurotransmitters, leading to stimulant-like effects.[8]

It is hypothesized that DCBP will exhibit a similar profile, potentially inhibiting the reuptake and/or promoting the release of dopamine, norepinephrine, and serotonin. The dichlorination of the benzyl moiety may alter its potency and selectivity towards these transporters compared to the parent compound, BZP.

Direct Receptor Agonism/Antagonism

Phenylpiperazines, such as m-CPP and TFMPP, are recognized for their direct agonist or partial agonist activity at various serotonin receptor subtypes, particularly 5-HT1 and 5-HT2 receptors.[5][9][10] m-CPP, for instance, has a high affinity for multiple serotonin receptors and can induce serotonin-like behavioral effects.[5][11]

Therefore, it is plausible that DCBP also directly interacts with a range of serotonin receptors, and potentially adrenergic and dopaminergic receptors as well. This multi-receptor binding profile could contribute to a complex behavioral output, blending stimulant effects with more subtle modulations of mood and perception.

Visualizing the Proposed Signaling Pathway

The following diagram illustrates the hypothesized interaction of DCBP at a monoaminergic synapse.

Recommended Experimental Protocols for Characterization

To empirically determine the mechanism of action of DCBP, a tiered approach involving in vitro and in vivo assays is recommended.

In Vitro Characterization

-

Objective: To determine the binding affinity of DCBP for a panel of CNS receptors and transporters.

-

Methodology:

-

Preparation of Membranes: Prepare cell membrane homogenates from cell lines expressing the target receptors (e.g., dopamine D1-D5, serotonin 5-HT1A, 5-HT2A/2C, adrenergic α1, α2) or transporters (DAT, NET, SERT), or from rodent brain tissue.

-

Radioligand Binding: Incubate the membrane preparations with a specific radioligand for each target in the presence of increasing concentrations of DCBP.

-

Separation and Counting: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.

-

Data Analysis: Calculate the Ki (inhibitory constant) values from competition binding curves using non-linear regression analysis (e.g., Cheng-Prusoff equation).

-

-

Objective: To assess the functional effect of DCBP on monoamine transporter activity.

-

Methodology:

-

Cell Culture: Use cell lines stably expressing human DAT, NET, or SERT.

-

Uptake Inhibition Assay: Pre-incubate the cells with various concentrations of DCBP. Initiate uptake by adding a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

Neurotransmitter Release Assay: Pre-load the cells with a radiolabeled neurotransmitter. Wash the cells and then incubate with DCBP to measure the amount of released radioactivity.

-

Quantification: Terminate the assay by washing and lysing the cells. Measure the radioactivity in the cell lysate (for uptake) or the supernatant (for release).

-

Data Analysis: Calculate IC₅₀ (for inhibition) or EC₅₀ (for release) values from concentration-response curves.

-

In Vivo Behavioral Models

-

Objective: To evaluate the stimulant or sedative effects of DCBP.

-

Methodology:

-

Habituation: Place rodents (mice or rats) in an open-field arena and allow them to habituate.

-

Drug Administration: Administer DCBP (or vehicle control) via an appropriate route (e.g., intraperitoneal injection).

-

Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) using an automated tracking system for a specified duration.

-

Data Analysis: Compare the locomotor activity of the DCBP-treated group to the control group.

-

-

Objective: To assess the subjective effects of DCBP by comparing them to known psychoactive drugs.

-

Methodology:

-

Training: Train animals to discriminate between a known stimulant (e.g., d-amphetamine or cocaine) and saline in a two-lever operant chamber. Correct lever presses are reinforced with a food reward.

-

Substitution Test: Once trained, administer various doses of DCBP and observe which lever the animal predominantly presses.

-

Data Analysis: Full substitution for the training drug suggests a similar subjective effect.

-

Data Presentation and Expected Outcomes

Quantitative data from the proposed experiments should be summarized in clear, structured tables for comparative analysis.

Table 1: Hypothetical Receptor and Transporter Binding Affinities (Ki, nM) of DCBP

| Target | Radioligand | DCBP (Ki, nM) | BZP (Ki, nM) | m-CPP (Ki, nM) |

| DAT | [³H]WIN 35,428 | Expected < 1000 | ~200-500 | > 1000 |

| NET | [³H]Nisoxetine | Expected < 1000 | ~500-1000 | > 1000 |

| SERT | [³H]Citalopram | Expected < 500 | > 1000 | ~100-300 |

| 5-HT1A | [³H]8-OH-DPAT | Expected < 500 | > 1000 | ~50-150 |

| 5-HT2A | [³H]Ketanserin | Expected < 500 | > 1000 | ~30-100 |

| 5-HT2C | [³H]Mesulergine | Expected < 200 | > 1000 | ~10-50 |

Note: Expected values for DCBP are hypothetical and require experimental validation. Values for BZP and m-CPP are approximate and compiled from various sources for comparative purposes.

Table 2: Hypothetical Functional Activity (IC₅₀/EC₅₀, nM) of DCBP at Monoamine Transporters

| Assay | Transporter | DCBP (nM) | BZP (nM) | m-CPP (nM) |

| Uptake Inhibition (IC₅₀) | DAT | Expected < 1000 | ~300-600 | > 1000 |

| Uptake Inhibition (IC₅₀) | NET | Expected < 1000 | ~600-1200 | > 1000 |

| Uptake Inhibition (IC₅₀) | SERT | Expected < 500 | > 1000 | ~200-500 |

| Release (EC₅₀) | DA | To be determined | Active | Inactive |

| Release (EC₅₀) | 5-HT | To be determined | Weakly Active | Active |

Conclusion

While the precise mechanism of action of 3,5-dichlorobenzylpiperazine dihydrochloride in CNS models is yet to be elucidated, a strong theoretical framework can be constructed from the pharmacology of its structural analogs. The proposed mechanism of mixed monoamine transporter inhibition/release and direct serotonin receptor interaction provides a solid starting point for investigation. The experimental protocols outlined in this guide offer a comprehensive approach to characterizing the neuropharmacological profile of DCBP, which will be crucial for understanding its potential therapeutic or toxicological effects.

References

-

Benzylpiperazine - Wikipedia. (n.d.). Retrieved March 19, 2026, from [Link]

-

Benzylpiperazine - wikidoc. (2012, September 4). Retrieved March 19, 2026, from [Link]

- Schep, L. J., Slaughter, R. J., & Beasley, D. M. G. (2011). The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. Clinical Toxicology, 49(3), 131-141.

-

meta-Chlorophenylpiperazine - Wikipedia. (n.d.). Retrieved March 19, 2026, from [Link]

-

DEA Diversion Control Division. (n.d.). N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X). Retrieved March 19, 2026, from [Link]

-

Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. (2017, August 15). Bionity.com. Retrieved March 19, 2026, from [Link]

- Dolan, S. B., & Gatch, M. B. (2018). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Journal of Psychopharmacology, 32(10), 1145–1154.

-

Trifluoromethylphenylpiperazine - bionity.com. (n.d.). Retrieved March 19, 2026, from [Link]

-

"Designer drug-Trifluoromethylphenylpiperazine derivatives (TFMPP)-A future potential peril towards modern society | Request PDF - ResearchGate. (2017, August 8). Retrieved March 19, 2026, from [Link]

-

The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. (n.d.). ResearchGate. Retrieved March 19, 2026, from [Link]

-

Trifluoromethylphenylpiperazine - Wikipedia. (n.d.). Retrieved March 19, 2026, from [Link]

-

N-N-Substituted Piperazine, Cmp2, Improves Cognitive and Motor Functions in 5xFAD Mice. (2025, May 10). International Journal of Molecular Sciences. Retrieved March 19, 2026, from [Link]

-

N-N-Substituted Piperazine, Cmp2, Improves Cognitive and Motor Functions in 5xFAD Mice. (2025, May 10). PubMed. Retrieved March 19, 2026, from [Link]

-

Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PMC. (2021, June 24). Retrieved March 19, 2026, from [Link]

-

Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019, November 15). ResearchGate. Retrieved March 19, 2026, from [Link]

- Auerbach, S. B., & Rutter, J. J. (1992). Serotonin-releasing effects of substituted piperazines in vitro. Journal of Pharmacology and Experimental Therapeutics, 263(1), 296–303.

- Samanin, R., Mennini, T., & Garattini, S. (1980). Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats. Journal of Pharmacy and Pharmacology, 32(2), 134–136.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 4. The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 6. Benzylpiperazine - wikidoc [wikidoc.org]

- 7. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 9. esmed.org [esmed.org]

- 10. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]

- 11. Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 3,5-Dichlorobenzylpiperazine Dihydrochloride: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3,5-dichlorobenzylpiperazine dihydrochloride, a compound of interest within the broader class of benzylpiperazine derivatives. While direct and comprehensive SAR studies on this specific molecule are not extensively published, this document synthesizes available data on related analogs to deduce a robust SAR profile. We will explore the synthesis, pharmacology, and metabolic considerations for this compound, offering valuable insights for researchers in medicinal chemistry and drug development. The guide is structured to provide a foundational understanding of the benzylpiperazine scaffold, followed by a detailed examination of how the 3,5-dichloro substitution pattern on the benzyl moiety is likely to influence its interaction with key biological targets, primarily the monoamine transporters.

Introduction: The Benzylpiperazine Scaffold - A Privileged Structure in CNS Drug Discovery

The piperazine ring is a ubiquitous motif in medicinal chemistry, recognized for its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for engaging a wide range of biological targets. When coupled with a benzyl group, the resulting benzylpiperazine core has been extensively investigated for its psychoactive properties, primarily as a central nervous system (CNS) stimulant.[1] The parent compound, 1-benzylpiperazine (BZP), exhibits amphetamine-like effects, albeit with lower potency, by interacting with monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[1][2] This interaction leads to an increase in the synaptic concentrations of these key neurotransmitters, underpinning the stimulant and euphoriant effects observed.[3][4]

The pharmacological profile of benzylpiperazine derivatives can be finely tuned by substitutions on both the benzyl and piperazine rings. This guide focuses on the specific case of 3,5-dichlorobenzylpiperazine, where the introduction of two electron-withdrawing chlorine atoms at the meta positions of the benzyl ring is expected to significantly modulate its pharmacological activity. Understanding the SAR of this substitution pattern is crucial for the rational design of novel CNS agents with potentially improved potency, selectivity, and metabolic stability.

Synthesis of 3,5-Dichlorobenzylpiperazine Dihydrochloride

The synthesis of 3,5-dichlorobenzylpiperazine dihydrochloride is a straightforward process that can be achieved through several established synthetic routes. A common and efficient method involves the nucleophilic substitution of 3,5-dichlorobenzyl chloride with piperazine. To prevent the formation of the disubstituted byproduct, 1,4-bis(3,5-dichlorobenzyl)piperazine, it is advantageous to use a large excess of piperazine or to employ a mono-protected piperazine derivative. A representative synthetic scheme is outlined below.

Experimental Protocol: Synthesis of 1-(3,5-Dichlorobenzyl)piperazine Dihydrochloride

Step 1: Synthesis of 1-(3,5-Dichlorobenzyl)piperazine

-

To a solution of piperazine (4 equivalents) in a suitable solvent such as ethanol or acetonitrile, add 3,5-dichlorobenzyl chloride (1 equivalent).

-

The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is taken up in water and the pH is adjusted to >12 with a strong base (e.g., NaOH) to deprotonate the piperazine nitrogens.

-

The aqueous layer is then extracted multiple times with an organic solvent such as dichloromethane or ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude 1-(3,5-dichlorobenzyl)piperazine free base.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Formation of the Dihydrochloride Salt

-

The purified 1-(3,5-dichlorobenzyl)piperazine free base is dissolved in a minimal amount of a suitable solvent, such as anhydrous diethyl ether or isopropanol.

-

A solution of hydrochloric acid in the same solvent (or gaseous HCl) is added dropwise with stirring.

-

The dihydrochloride salt will precipitate out of the solution.

-

The precipitate is collected by filtration, washed with cold solvent, and dried under vacuum to afford 1-(3,5-dichlorobenzyl)piperazine dihydrochloride as a white solid.[5]

Caption: Synthetic workflow for 1-(3,5-dichlorobenzyl)piperazine dihydrochloride.

Deduced Structure-Activity Relationship (SAR)

In the absence of direct SAR studies for 3,5-dichlorobenzylpiperazine, we can infer its properties by analyzing the SAR of the broader class of substituted benzylpiperazines and phenylpiperazines. The key structural components to consider are the piperazine ring, the benzyl group, and the substituents on the benzyl ring.

The Piperazine Moiety

The piperazine ring is crucial for the activity of this class of compounds. It contains two nitrogen atoms, one of which is protonated at physiological pH, allowing for ionic interactions with the binding sites of monoamine transporters. The flexibility of the piperazine ring also allows it to adopt various conformations to fit into the binding pocket.

The Benzyl Group

The benzyl group provides a lipophilic character to the molecule, facilitating its passage across the blood-brain barrier. The aromatic ring can engage in hydrophobic and van der Waals interactions with the amino acid residues in the transporter binding sites.

The 3,5-Dichloro Substitution Pattern

The introduction of chlorine atoms at the 3 and 5 positions of the benzyl ring has several important implications for the molecule's activity:

-

Electronic Effects: Chlorine is an electron-withdrawing group. The presence of two such groups will decrease the electron density of the aromatic ring. Studies on related arylpiperazines have shown that electron-withdrawing substituents can influence binding affinity for serotonin and dopamine receptors, often leading to a decrease in affinity for certain receptor subtypes like 5-HT1A and D2A receptors.[6] However, the effect on monoamine transporters can be different and needs to be empirically determined.

-

Steric Effects: The chlorine atoms add steric bulk to the meta positions of the benzyl ring. This can influence the orientation of the molecule within the binding pocket and may either enhance or hinder optimal interactions.

-

Metabolic Stability: The presence of chlorine atoms can block potential sites of metabolic oxidation on the aromatic ring. For unsubstituted BZP, hydroxylation of the aromatic ring is a major metabolic pathway.[7] By blocking these positions, the 3,5-dichloro substitution may increase the metabolic stability and prolong the half-life of the compound.

Comparative Analysis with Other Halogenated Analogs

While specific data for the 3,5-dichloro analog is scarce, we can look at other chlorinated benzylpiperazines. For instance, m-chlorophenylpiperazine (mCPP) is a well-studied phenylpiperazine derivative that exhibits significant serotonergic activity.[1] Although the linker between the piperazine and the chlorinated ring is different (direct connection vs. a methylene bridge), the preference for a chlorinated phenyl moiety suggests that halogenation is a viable strategy for modulating activity.

Based on the general principles of SAR for monoamine transporter inhibitors, it can be hypothesized that 3,5-dichlorobenzylpiperazine will retain affinity for DAT, SERT, and NET. The precise selectivity profile will depend on how the 3,5-dichloro substitution pattern is accommodated within the respective binding sites.

| Structural Feature | General Role in Activity | Inferred Role in 3,5-Dichlorobenzylpiperazine |

| Piperazine Ring | Basic nitrogen for ionic interactions; flexible scaffold. | Essential for binding to monoamine transporters. |

| Benzyl Group | Lipophilicity for BBB penetration; hydrophobic interactions. | Facilitates CNS access and provides a core for binding. |

| 3,5-Dichloro Substitution | Electron-withdrawing; steric bulk; potential for metabolic blocking. | Modulates binding affinity and selectivity; likely enhances metabolic stability. |

Predicted Pharmacological Profile and Mechanism of Action

Based on the pharmacology of BZP and the inferred SAR, 3,5-dichlorobenzylpiperazine is predicted to act as a monoamine reuptake inhibitor. Its primary mechanism of action is expected to be the blockade of DAT, SERT, and NET, leading to an increase in the extracellular concentrations of dopamine, serotonin, and norepinephrine.

Caption: Predicted mechanism of action for 3,5-dichlorobenzylpiperazine.

The relative potency and selectivity for each transporter will determine the overall pharmacological and behavioral effects. If the compound shows a preference for DAT, it is likely to have stimulant properties similar to BZP. If it has a higher affinity for SERT, it may exhibit effects more akin to selective serotonin reuptake inhibitors (SSRIs). A mixed profile would result in a broader spectrum of activity.

Metabolic Considerations

The metabolism of BZP has been shown to involve hydroxylation of the benzyl ring and N-dealkylation.[7] The main metabolites are 3- and 4-hydroxy-BZP. The presence of chlorine atoms at the 3 and 5 positions of the benzyl ring in 3,5-dichlorobenzylpiperazine is expected to significantly alter its metabolic profile. These positions are now blocked from aromatic hydroxylation, which could lead to:

-

Increased metabolic stability: The molecule may have a longer half-life and greater bioavailability compared to unsubstituted BZP.

-

Alternative metabolic pathways: Metabolism may be shifted towards other pathways, such as N-dealkylation or hydroxylation at other positions on the aromatic ring (if available), or metabolism of the piperazine ring itself.

Further in vitro and in vivo metabolic studies would be necessary to fully characterize the metabolic fate of 3,5-dichlorobenzylpiperazine.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the structure-activity relationship of 3,5-dichlorobenzylpiperazine dihydrochloride, deduced from the available literature on related compounds. The 3,5-dichloro substitution pattern is predicted to modulate the pharmacological profile of the benzylpiperazine scaffold, potentially leading to a compound with altered potency, selectivity, and metabolic stability.

For a more complete understanding of the SAR of this compound, the following future research is recommended:

-

In vitro pharmacological profiling: Determination of the binding affinities (Ki) and functional activities (IC50/EC50) of 3,5-dichlorobenzylpiperazine at DAT, SERT, and NET.

-

Comparative studies: Direct comparison of the pharmacological profile of the 3,5-dichloro analog with other dichlorinated isomers (e.g., 2,4-dichloro, 3,4-dichloro) and the parent compound, BZP.

-

In vivo behavioral studies: Evaluation of the effects of 3,5-dichlorobenzylpiperazine on locomotor activity, drug discrimination, and other behavioral paradigms to characterize its stimulant and psychoactive properties.

-

Metabolic stability and metabolite identification: In vitro and in vivo studies to determine the metabolic fate of the compound.

By systematically investigating these aspects, a more complete and quantitative SAR for this and related compounds can be established, which will be invaluable for the design of novel CNS-active agents with tailored pharmacological profiles.

References

-

Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. PubMed. [Link]

-

Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. PMC. [Link]

-

Synthesis and structure-activity relationships of new arylpiperazines: para substitution with electron-withdrawing groups decrease binding to 5-HT(1A) and D(2A) receptors. PubMed. [Link]

- Process for preparing N-benzyl piperazine.

-

BZP/piperazines drug profile. The European Union Drugs Agency (EUDA). [Link]

- Benzylpiperazine compound, preparation thereof, pharmaceutical composition, and use.

-

Synthesis of 1-Benzylpiperazine (BzP/A2). designer-drug.com. [Link]

-

A comparison of 1-benzylpiperazine and methamphetamine in their acute effects on anxiety-related behavior of hooded rats. ResearchGate. [Link]

-

Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas. ScienceDirect. [Link]

-

Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PMC. [Link]

-

Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. ResearchGate. [Link]

-

1-benzylpiperazine. Organic Syntheses Procedure. [Link]

-

Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans. ResearchGate. [Link]

-

Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. PMC. [Link]

-

Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Semantic Scholar. [Link]

-

Benzylpiperazine. Wikipedia. [Link]

-

Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. MDPI. [Link]

-

The High-Affinity Binding Site for Tricyclic Antidepressants Resides in the Outer Vestibule of the Serotonin Transporter. PMC. [Link]

-

An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. ResearchGate. [Link]

-

Overview of Monoamine Transporters. PMC. [Link]

-

SERT: DAT: NET: SEROTONIN, DOPAMINE AND NORADRENALINE TRANSPORTERS. SeragPsych. [Link]

-

Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. PMC. [Link]

Sources

- 1. BZP/piperazines drug profile | The European Union Drugs Agency (EUDA) [euda.europa.eu]

- 2. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 3. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. seragpsych.com [seragpsych.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis and structure-activity relationships of new arylpiperazines: para substitution with electron-withdrawing groups decrease binding to 5-HT(1A) and D(2A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

A Comprehensive Toxicological Assessment of 3,5-Dichlorobenzylpiperazine Dihydrochloride in Animal Models: A Technical Guide

Introduction

The approach detailed herein is grounded in established principles of toxicology and regulatory guidelines. It emphasizes a tiered, systematic evaluation, beginning with acute toxicity and progressing to more specialized and long-term studies. The rationale behind each experimental design is elucidated, providing the "why" behind the "how," a critical aspect for ensuring scientific integrity and generating robust, interpretable data. This guide is designed to be a self-validating system, where the results of earlier studies inform the design and necessity of subsequent, more complex investigations.

Pharmacokinetics and Metabolism: The Foundation of Toxicological Assessment

A fundamental understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) is paramount to designing and interpreting toxicology studies.[1] These pharmacokinetic parameters dictate the systemic exposure and potential for target organ toxicity.

Experimental Protocol: Pharmacokinetic Profiling in Rodents

-

Animal Model: Male and female Sprague-Dawley rats (n=3 per sex per time point).

-

Compound Administration: A single dose of 3,5-dichlorobenzylpiperazine dihydrochloride administered via the intended clinical route (e.g., oral gavage) and intravenously to determine bioavailability.

-

Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dosing).[2] Urine and feces are collected over 24 or 48 hours.

-

Bioanalysis: Plasma, urine, and fecal concentrations of the parent compound and potential metabolites are quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

-

Data Analysis: Key pharmacokinetic parameters are calculated, including:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Elimination half-life (t1/2)

-

Volume of distribution (Vd)

-

Clearance (CL)

-

Bioavailability (F%)

-

The insights gained from these studies, such as the potential for bioaccumulation and the identification of major metabolites, are crucial for dose selection in subsequent toxicity studies.[3][4]

Caption: Workflow for a typical pharmacokinetic study.

Acute Toxicity Assessment: Defining the Immediate Hazard

Acute toxicity studies are designed to determine the adverse effects that occur shortly after the administration of a single dose of a substance.[5] These studies are essential for preliminary risk assessment and for guiding dose selection in longer-term studies.

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

This method is a sequential dosing approach that minimizes the number of animals required to estimate the LD50 (the dose lethal to 50% of the test population).

-

Animal Model: Female Swiss mice or Wistar rats are typically used.

-

Dosing: A single animal is dosed with a starting dose level.

-

Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.[5][6]

-

Sequential Dosing:

-

If the animal survives, the next animal is given a higher dose.

-

If the animal dies, the next animal is given a lower dose.

-

-

Endpoints:

-

Clinical signs of toxicity (e.g., changes in behavior, breathing, motor activity).

-

Body weight changes.

-

Mortality.

-

Gross necropsy of all animals at the end of the study.

-

| Parameter | Observation Period | Data to Collect |

| Clinical Signs | 30 min, 2, 4, 6 hours post-dose, then daily for 14 days | Behavioral changes, autonomic signs, motor activity |

| Body Weight | Day 0 (pre-dose), Day 7, Day 14 | Quantitative assessment of general health |

| Mortality | Daily for 14 days | Determination of lethal dose |

| Gross Necropsy | Day 14 or at time of death | Macroscopic organ abnormalities |

Table 1: Data Collection in Acute Toxicity Studies

Repeated-Dose Toxicity Studies: Uncovering Target Organ Toxicities

Sub-chronic and chronic toxicity studies are designed to evaluate the adverse effects of repeated exposure to a substance over a prolonged period.[7][8][9] These studies are critical for identifying target organs of toxicity, determining a No-Observed-Adverse-Effect Level (NOAEL), and informing the risk assessment for chronic human exposure.

Experimental Protocol: 28-Day (Sub-acute) and 90-Day (Sub-chronic) Oral Toxicity Studies

-

Animal Model: Two species, typically a rodent (e.g., Sprague-Dawley rat) and a non-rodent (e.g., Beagle dog), are used.[10][11]

-

Dose Groups: At least three dose levels (low, mid, and high) and a control group (vehicle only). The high dose should induce some toxicity but not significant mortality. The low dose should ideally be a NOAEL.

-

Administration: The test substance is administered daily via the intended route of human exposure (e.g., oral gavage) for 28 or 90 consecutive days.

-

In-life Observations:

-

Daily clinical observations.

-

Weekly body weight and food consumption measurements.

-

Ophthalmological examinations.

-

-

Terminal Procedures:

-

Hematology: Complete blood count.

-

Clinical Chemistry: Analysis of blood for markers of liver and kidney function, electrolytes, etc.

-

Urinalysis.

-

Gross Necropsy: Macroscopic examination of all organs.

-

Organ Weights: Key organs are weighed.

-

Histopathology: Microscopic examination of a comprehensive list of tissues from control and high-dose animals. Any target organs identified in the high-dose group are then examined in the lower-dose groups.

-

Caption: Key components of a repeated-dose toxicity study.

| Endpoint | Parameters Measured | Potential Indication |

| Hematology | Red blood cells, white blood cells, platelets, hemoglobin | Anemia, infection, clotting disorders |

| Clinical Chemistry | ALT, AST, ALP, bilirubin, BUN, creatinine | Liver and kidney toxicity |

| Organ Weights | Liver, kidney, spleen, brain, heart, etc. | Organ-specific toxicity or atrophy |

| Histopathology | Microscopic examination of tissues | Cellular damage, inflammation, necrosis |

Table 2: Key Endpoints in Repeated-Dose Toxicity Studies

Genotoxicity Assessment: Evaluating the Potential for DNA Damage

Genotoxicity assays are performed to determine if a substance can cause damage to genetic material (DNA). A positive finding in these assays can be indicative of carcinogenic or heritable mutagenic potential. A standard battery of tests is typically required.

Standard Genotoxicity Test Battery

-

Ames Test (Bacterial Reverse Mutation Assay): An in vitro test to assess the ability of the compound to cause mutations in different strains of Salmonella typhimurium and Escherichia coli.

-

In Vitro Mammalian Cell Gene Mutation Test: Evaluates the potential to induce mutations in mammalian cells in culture (e.g., mouse lymphoma assay).

-

In Vivo Mammalian Erythrocyte Micronucleus Test: An in vivo test in rodents to assess chromosomal damage by measuring the formation of micronuclei in immature red blood cells.[12]

Reproductive and Developmental Toxicity: Assessing Effects on Reproduction and Offspring

Reproductive and developmental toxicity studies are designed to evaluate the potential adverse effects of a substance on sexual function, fertility, and the development of offspring.[13][14][15]

Experimental Protocol: Fertility and Early Embryonic Development Study

-

Animal Model: Male and female rats.

-

Dosing: Males are dosed for a period prior to mating and during mating. Females are dosed before mating, during mating, and up to implantation.

-

Endpoints:

-

Parental: Mating performance, fertility indices, estrous cycles.

-

Offspring: Number of corpora lutea, implantation sites, and live/dead fetuses.

-

Experimental Protocol: Embryo-Fetal Development Study

-

Animal Model: Pregnant rats and rabbits.

-

Dosing: Dosing occurs during the period of major organogenesis.

-

Endpoints:

-

Maternal: Clinical signs, body weight, food consumption.

-

Fetal: Viability, body weight, external, visceral, and skeletal malformations.[16]

-

Carcinogenicity Assessment: Investigating Tumorigenic Potential

Long-term carcinogenicity studies are conducted if there are concerns based on the compound's structure, data from other toxicity studies (e.g., genotoxicity), or the intended clinical use (e.g., chronic administration). These studies are extensive and resource-intensive.

Experimental Protocol: Two-Year Rodent Bioassay

-

Animal Model: Male and female rats and mice.

-

Dosing: Daily administration of the test substance for the majority of the animal's lifespan (typically 2 years).

-

Endpoints:

-

Survival and clinical observations.

-

Body weight and food consumption.

-

Comprehensive gross and microscopic examination of all tissues for neoplastic and non-neoplastic lesions.[17]

-

Conclusion

The toxicological evaluation of a new chemical entity such as 3,5-dichlorobenzylpiperazine dihydrochloride is a multi-faceted and rigorous process. The comprehensive suite of studies outlined in this guide, from initial pharmacokinetic profiling to long-term carcinogenicity bioassays, provides a systematic framework for characterizing its safety profile. By adhering to these established methodologies and interpreting the data within a scientifically sound framework, researchers and drug development professionals can make informed decisions regarding the potential risks and benefits of this and other novel compounds.

References

- Acute toxicity study in rodents - Bienta. (n.d.).

- Bremer, S., Cortvrindt, R., Daston, G., Eletti, B., Mantovani, A., Maranghi, F., Pelkonen, O., Ruhdel, I., & Spielmann, H. (2005). Reproductive and developmental toxicity.

- ACUTE AND SUB-CHRONIC ORAL TOXICITY STUDIES OF “TRI 02” POWDER IN EXPERIMENTAL ANIMALS. (2022). Journal of Medical Research, 161(E12).

- Meza, M. A., & Hermawati, E. (2024). Dermal Acute Toxicity Test.

-

ResearchGate. (n.d.). Reproductive and Developmental Toxicity Studies. Retrieved from [Link]

- Therapeutic Goods Administration (TGA). (2020, February 17). ICH S5 (R3) guideline on reproductive toxicology: Detection of Toxicity to Reproduction for Human Pharmaceuticals.

- Agency for Toxic Substances and Disease Registry. (2006). Toxicological Profile for Dichlorobenzenes. NCBI Bookshelf.

- MDPI. (2025, May 21).

- U.S. Food and Drug Administration. (2021, May 11). S5(R3) Detection of Reproductive and Developmental Toxicity for Human Pharmaceuticals.

- Chinedu, E., Arome, D., Ameh, F. S., & Jacob, D. L. (2015). An Approach to Acute, Subacute, Subchronic, and Chronic Toxicity Assessment in Animal Models.

- Ema, M., & Miyawaki, E. (2001).